molecular formula C17H18N2O5S B5465795 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide

Cat. No.: B5465795
M. Wt: 362.4 g/mol
InChI Key: NWKFMVLSFSCMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole. This intermediate is then subjected to sulfonation to introduce the sulfamoyl group. The final step involves the coupling of this intermediate with N,2-dimethylbenzamide under specific conditions, such as the use of a palladium catalyst and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form quinones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with proteins and nucleic acids, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N,2-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-3-5-13(8-14(11)17(20)18-2)25(21,22)19-9-12-4-6-15-16(7-12)24-10-23-15/h3-8,19H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKFMVLSFSCMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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